4-Bromo-6-methoxypyrazolo[1,5-A]pyridine

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Scaffolds

Select 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine for precise C4 functionalization of the pyridine ring in the pyrazolo[1,5-a]pyridine core. The 4-position bromine enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings, while the 6-methoxy group optimizes electronic properties and solubility. This privileged kinase inhibitor scaffold (RET, SIK, c-KIT, Trk, PI3K, AXL/c-MET) delivers reliable SAR data. For multi-step synthesis, procure 98% HPLC grade with batch-specific CoA to avoid impurity propagation. Pair with the 3-bromo isomer (CAS 1823050-60-7) for orthogonal diversification. Consensus LogP 1.91; aqueous solubility 0.343 mg/mL.

Molecular Formula C8H7BrN2O
Molecular Weight 227.061
CAS No. 1207839-86-8
Cat. No. B2658006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methoxypyrazolo[1,5-A]pyridine
CAS1207839-86-8
Molecular FormulaC8H7BrN2O
Molecular Weight227.061
Structural Identifiers
SMILESCOC1=CN2C(=CC=N2)C(=C1)Br
InChIInChI=1S/C8H7BrN2O/c1-12-6-4-7(9)8-2-3-10-11(8)5-6/h2-5H,1H3
InChIKeyWOKOIVXIZPPZFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS 1207839-86-8) Technical Specifications and Structural Classifications for Scientific Procurement


4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS 1207839-86-8) is a heteroaromatic building block belonging to the pyrazolo[1,5-a]pyridine core class, characterized by a 4-position bromine atom and a 6-position methoxy group on the fused bicyclic system . The compound has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol . The pyrazolo[1,5-a]pyridine scaffold is widely employed in medicinal chemistry as a privileged kinase inhibitor core, with multiple patents describing derivatives as RET, TRK, SIK, c-KIT, and PI3K inhibitors [1]. The bromine at the 4-position serves as a reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling structural diversification, while the 6-methoxy group modulates electronic properties and solubility [2].

Why Generic Pyrazolopyridine Analogs Cannot Substitute 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS 1207839-86-8) in Cross-Coupling Applications


Generic substitution among pyrazolo[1,5-a]pyridine derivatives fails due to positional specificity of the bromine atom and the electronic influence of the methoxy group. The 4-position bromine on the pyridine ring of this core provides a distinct reactivity profile compared to the 3-position bromine isomer (3-bromo-6-methoxypyrazolo[1,5-a]pyridine, CAS 1823050-60-7) or the regioisomer 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS 1207557-36-5), leading to different cross-coupling outcomes and downstream SAR profiles [1]. Additionally, the electron-donating 6-methoxy group influences the electron density at the 4-position, affecting the rate and yield of palladium-catalyzed coupling reactions compared to des-methoxy or alternative alkoxy-substituted analogs . Vendor-specified purity levels vary substantially across suppliers (from 95% to 98%+), and substitution with lower-purity stock may introduce impurities that propagate through multi-step synthetic sequences, compromising yield and reproducibility .

Quantitative Differentiation Evidence for 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS 1207839-86-8) Relative to Analogs and Alternatives


Positional Regioselectivity Advantage: 4-Bromo vs 3-Bromo Isomer in Pyrazolo[1,5-a]pyridine Core

The 4-position bromine on 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1207839-86-8) resides on the pyridine ring of the fused bicyclic system, whereas the 3-position bromine on 3-bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1823050-60-7) resides on the pyrazole ring, resulting in distinct electronic environments and cross-coupling reactivity [1]. The 3-position isomer is documented as enabling Suzuki and Buchwald-Hartwig couplings at the pyrazole ring position, while the 4-position bromine of the target compound directs functionalization to the pyridine ring, allowing orthogonal diversification strategies [2].

Medicinal Chemistry Cross-Coupling Chemistry Kinase Inhibitor Scaffolds

Purity Specification Differential: 98% (HPLC) vs Lower-Grade Alternatives Affecting Downstream Synthesis Yield

Multiple vendors supply 4-bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1207839-86-8) at 98% purity (HPLC) with batch-specific certificates of analysis including NMR, HPLC, and GC . In contrast, alternative vendors offer the same compound at 95% purity , and some unspecified general-purpose vendors may provide material without documented purity specifications. The 98% grade provides a 3% absolute purity advantage over 95% material, corresponding to 30 mg less impurity per gram of compound used, reducing byproduct formation in subsequent cross-coupling steps .

Analytical Chemistry Synthetic Chemistry Procurement Quality Control

Lipophilicity and Solubility Profile Differentiating from Other Pyrazolopyridine Regioisomers

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1207839-86-8) exhibits a consensus Log P (octanol-water partition coefficient) of 1.91 (average of five computational methods: iLOGP 2.31, XLOGP3 1.72, WLOGP 2.11, MLOGP 1.85, SILICOS-IT 1.58) . The calculated aqueous solubility (ESOL) is 0.343 mg/mL (Log S = -2.82) . These physicochemical parameters differ from those of regioisomers such as 6-bromo-4-methoxypyrazolo[1,5-a]pyridine (CAS 1207557-36-5) due to altered hydrogen bonding capacity and electronic distribution [1].

Physicochemical Properties ADME Prediction Lead Optimization

Scaffold Privilege in Kinase Inhibitor Patents: Pyrazolo[1,5-a]pyridine Core vs Alternative Heterocyclic Cores

The pyrazolo[1,5-a]pyridine scaffold is extensively claimed in kinase inhibitor patents across multiple therapeutic targets: RET kinase inhibitors (US 11,998,545 B2) [1], salt-inducible kinases (SIK1/2/3) inhibitors (WO 2025/017078 A1) [2], wild-type c-KIT kinase inhibitors for urticaria (MX2025006198A) [3], Trk inhibitors (MX356401B) [4], PI3K inhibitors [5], and AXL/c-MET inhibitors (EA-029757-B1) [6]. This broad target coverage distinguishes the pyrazolo[1,5-a]pyridine core from alternative heterocyclic scaffolds (e.g., imidazo[1,2-a]pyridine, pyrazolo[1,5-a]pyrimidine) that may exhibit narrower kinase selectivity profiles.

Kinase Inhibition Patent Analysis Scaffold Hopping

Downstream Intermediate Utility: Documented Use as Precursor to 3-Substituted Pyrazolo[1,5-a]pyridine Derivatives

4-Bromo-6-methoxypyrazolo[1,5-a]pyridine serves as a precursor to 3-position functionalized derivatives. The compound is specifically listed as an intermediate in the synthesis of 4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbaldehyde (CAS 2068065-03-0) [1] and (E)-4-bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carboxaldehyde oxime (CAS 2068065-04-1) , which are used in the preparation of 6-hydroxy-4-(6-fluoro-3-pyridylmethoxypyridine)-pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives [2]. This contrasts with the 3-bromo isomer (CAS 1823050-60-7), which is employed for direct cross-coupling at the pyrazole ring rather than 3-position functionalization [3].

Synthetic Methodology Medicinal Chemistry Building Block Utility

Optimal Procurement and Application Scenarios for 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine (CAS 1207839-86-8)


Medicinal Chemistry: Pyridine-Directed Diversification for Kinase Inhibitor SAR

Select 4-bromo-6-methoxypyrazolo[1,5-a]pyridine when the synthetic objective requires functionalization at the C4 position of the pyrazolo[1,5-a]pyridine pyridine ring. This compound enables Suzuki-Miyaura or Buchwald-Hartwig couplings at C4 while preserving the 6-methoxy group, which influences both electronic properties and solubility . In kinase inhibitor programs targeting RET, SIK, c-KIT, Trk, PI3K, or AXL/c-MET, the pyrazolo[1,5-a]pyridine core has demonstrated privileged scaffold properties across multiple patents and publications [1]. For SAR exploration requiring orthogonal diversification strategies, pairing this 4-bromo derivative with the 3-bromo isomer (CAS 1823050-60-7) enables sequential functionalization of both the pyridine and pyrazole rings [2].

Multi-Step Synthesis: Precursor for 3-Functionalized Pyrazolo[1,5-a]pyridine Intermediates

Use 4-bromo-6-methoxypyrazolo[1,5-a]pyridine as a starting material for the synthesis of 3-carbaldehyde derivatives (CAS 2068065-03-0) and 3-carboxaldehyde oxime intermediates (CAS 2068065-04-1), which serve as precursors to biologically active pyrazolo[1,5-a]pyridine-3-carbonitrile analogs . The 4-bromo substituent remains intact during C3 formylation, enabling subsequent orthogonal diversification at the C4 position. This synthetic pathway is documented in the preparation of 6-hydroxy-4-(6-fluoro-3-pyridylmethoxypyridine)-pyrazolo[1,5-a]pyridine-3-carbonitrile derivatives [1].

Quality-Controlled Procurement: 98% HPLC Purity Grade for Reproducible Scale-Up

For multi-step synthetic campaigns where intermediate purity affects downstream yield and reproducibility, procure 98% (HPLC) grade material from vendors providing batch-specific certificates of analysis (CoA) including NMR, HPLC, and GC . This 98% purity specification represents a 3% absolute purity advantage over 95% grade alternatives [1], translating to 30 mg less impurity per gram of starting material. Lower-purity stock may contain brominated or de-brominated impurities that propagate through cross-coupling reactions, generating difficult-to-separate byproducts and compromising biological assay reproducibility [2].

Physicochemical Profiling: Log P = 1.91 Scaffold for Cellular Permeability Optimization

Employ 4-bromo-6-methoxypyrazolo[1,5-a]pyridine in lead optimization programs where modulating lipophilicity is critical for balancing cellular permeability and metabolic stability. The consensus Log P of 1.91 (iLOGP 2.31, XLOGP3 1.72, WLOGP 2.11, MLOGP 1.85, SILICOS-IT 1.58) and calculated aqueous solubility of 0.343 mg/mL (Log S = -2.82) provide a baseline for SAR exploration . The 6-methoxy substituent contributes to this moderate lipophilicity profile, and substitution at the 4-position via cross-coupling offers opportunities to tune physicochemical properties while maintaining the privileged pyrazolo[1,5-a]pyridine core [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-methoxypyrazolo[1,5-A]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.